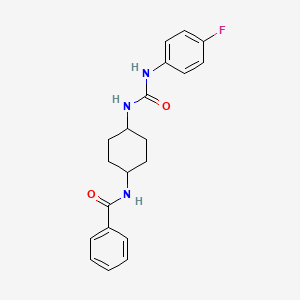

N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide

Description

Properties

Molecular Formula |

C20H22FN3O2 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

N-[4-[(4-fluorophenyl)carbamoylamino]cyclohexyl]benzamide |

InChI |

InChI=1S/C20H22FN3O2/c21-15-6-8-17(9-7-15)23-20(26)24-18-12-10-16(11-13-18)22-19(25)14-4-2-1-3-5-14/h1-9,16,18H,10-13H2,(H,22,25)(H2,23,24,26) |

InChI Key |

CSVNREZAIDTXMT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide typically involves the reaction of 4-fluoroaniline with cyclohexyl isocyanate to form the intermediate 4-(3-(4-fluorophenyl)ureido)cyclohexylamine. This intermediate is then reacted with benzoyl chloride to yield the final product . The reaction conditions generally include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and temperature control, and potentially continuous flow processes to increase yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the ureido and benzamide groups can participate in hydrogen bonding and other interactions that stabilize the compound-target complex. This can lead to modulation of biological pathways and exertion of therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

The following compounds share key structural motifs with N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide, enabling comparative analysis:

Key Observations:

- Substituent Effects : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorophenyl analogues (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide ), as fluorine often reduces oxidative degradation.

- Urea vs. Benzamide Linkages : Compounds like 3l and 3m prioritize urea-linked aryl groups for kinase activation, whereas benzamide derivatives (e.g., compound 41 ) focus on enzyme inhibition, suggesting divergent structure-activity relationships.

Comparison with Agrochemical Analogues

Several benzamide derivatives in pesticide chemistry share structural parallels but differ in application:

Key Differences :

- Target vs. Pesticides: The target compound’s 4-fluorophenylurea group contrasts with agrochemicals’ chlorophenyl or cyano substituents, which are optimized for pest-specific toxicity rather than human therapeutic targets.

- Bioactivity : Diflubenzuron inhibits chitin synthesis in insects, whereas the target compound’s urea-benzamide hybrid may target mammalian enzymes or receptors, as seen in kinase activators .

Research Findings and Data Gaps

- Physicochemical Properties : The target compound’s melting point and solubility are unreported in the evidence, but analogues like 3l (197°C) and 3m (197°C) suggest high thermal stability due to rigid cyclohexyl-urea frameworks .

- Biological Data : While kinase-activating analogues (3l, 3m) show promise in heme-regulated pathways , the target compound’s activity remains speculative without direct evidence.

Biological Activity

N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C_{18}H_{22}F_{1}N_{3}O

- Molecular Weight : 355.4 g/mol

- Structural Features : It contains a cyclohexyl group linked to a benzamide structure through a urea linkage, with a 4-fluorophenyl moiety.

This structural arrangement suggests potential interactions with various biological targets, making it a candidate for medicinal chemistry applications.

Preliminary studies indicate that this compound may inhibit sEH, an enzyme involved in the metabolism of fatty acids. Inhibition of sEH can lead to increased levels of bioactive lipids, which may provide therapeutic benefits in conditions such as:

- Hypertension

- Pain management

- Inflammatory diseases

The mechanism by which this compound exerts its effects involves modulation of lipid signaling pathways, which are crucial in various physiological processes.

Inhibition Studies

Research has shown that this compound exhibits significant inhibitory activity against sEH. This has been demonstrated through various assays that measure the compound's ability to modulate enzyme activity and lipid levels in biological systems.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | sEH Inhibitor | TBD | |

| Other Urea Derivatives | Various | TBD | |

| Benzamide Derivatives | Anti-inflammatory | TBD |

The specific IC50 values for this compound are still under investigation but preliminary data suggest promising efficacy compared to other known inhibitors.

Therapeutic Applications

Given its role as an sEH inhibitor, this compound is being explored for its potential in treating:

- Chronic pain

- Cardiovascular diseases

- Inflammatory disorders

The modulation of lipid signaling pathways may lead to reduced inflammation and improved vascular health, making this compound a candidate for further pharmacological studies.

Synthesis and Structural Analogues

The synthesis of this compound typically involves multi-step chemical reactions that can vary based on starting materials. The general synthetic route includes:

- Formation of the urea linkage.

- Introduction of the cyclohexyl group.

- Incorporation of the 4-fluorophenyl moiety.

Table 2: Structural Analogues and Their Activities

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| N-(4-fluorophenyl)-N'-(cyclohexyl)urea | C_{14}H_{18}FN_{2}O | Urea linkage | Potential sEH inhibition |

| Benzamide derivative | C_{15}H_{16}F_{2}N_{2}O | Fluoro-substituted | Anti-inflammatory properties |

| Cyclohexyl amide analog | C_{16}H_{20}N_{2}O | Amide bond | Analgesic effects |

These analogues highlight the importance of structural features in determining biological activity, indicating that modifications can enhance selectivity and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.